(-)-Myrtenal is a monoterpenoid compound with the molecular formula C₁₀H₁₄O. It is a colorless liquid characterized by a pleasant, fresh, and woody aroma, commonly found in essential oils derived from various plants, including the myrtle and pine species. (-)-Myrtenal is an enantiomer of myrtenal, with specific applications in fragrance and flavor industries due to its aromatic properties. It exhibits a unique chemical structure that allows it to participate in various
The mechanism of action for the reported biological activities of (-)-Myrtenal is not fully elucidated.
More research is needed to understand the detailed mechanisms behind these potential effects.
Studies suggest that (-)-Myrtenal exhibits antibacterial and antifungal activity. Research has shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, it demonstrates antifungal properties against Candida albicans, a common fungal pathogen [].
(-)-Myrtenal has shown promise in managing diabetes. Studies in animal models indicate that it can lower blood glucose levels, improve insulin sensitivity, and reduce oxidative stress in the pancreas and liver, all of which are crucial factors in diabetes management [, ].
Research suggests that (-)-Myrtenal might possess anticancer properties. In vitro studies have shown its ability to inhibit the growth and proliferation of various cancer cell lines, including melanoma cells []. The mechanism of action is thought to involve the inhibition of V-type ATPase, an enzyme essential for cancer cell survival.
(-)-Myrtenal exhibits a range of biological activities:
Several methods exist for synthesizing (-)-myrtenal:
(-)-Myrtenal finds applications in various fields:
Research on the interactions of (-)-myrtenal with biological systems has revealed several interesting findings:
Several compounds share structural similarities with (-)-myrtenal. Here are some notable examples:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Myrcene | Monoterpene | Precursor to many terpenoids; anti-inflammatory properties. |
Limonene | Monoterpene | Known for its citrus aroma; used as an insect repellent. |
Carvone | Monoterpene | Distinct minty aroma; has antimicrobial properties. |
Terpineol | Monoterpene alcohol | Exhibits antioxidant activity; used in cosmetics. |
(-)-Myrtenal is unique due to its specific biological activities and its potential therapeutic applications compared to these similar compounds. Its ability to selectively target cancer cells while sparing normal cells sets it apart as a promising candidate for drug development .
Transition-metal catalysts enable selective decarbonylation of (-)-myrtenal derivatives, offering a route to structurally diverse terpenoids. Palladium-based systems have shown exceptional efficacy. For instance, palladium on powdered charcoal (Pd/C) catalyzes the decarbonylation of (-)-myrtenal to produce styrene derivatives under thermal conditions. This reaction proceeds via oxidative addition of the aldehyde group to the palladium center, followed by β-hydrogen elimination and carbon monoxide extrusion.
Recent studies highlight the role of ligand design in modulating reactivity. Rhodium(I) complexes, such as [RhCl(CO)₂]₂, facilitate intramolecular decarbonylation of thioester derivatives of (-)-myrtenal, achieving yields up to 85% under mild conditions. Nickel catalysts, particularly Ni(COD)₂ with bipyridine ligands, have also demonstrated activity in decarbonylative cyanation reactions, enabling the synthesis of nitrile-functionalized terpenes.
Table 1: Comparison of Transition Metal Catalysts for Myrtenal Decarbonylation
The oxidation of α-pinene to (-)-myrtenal is profoundly influenced by solvent polarity and proticity. In aqueous acetone buffered with sodium bicarbonate, permanganate oxidation of α-pinene favors the formation of (-)-myrtenal’s α-hydroxyketone precursor with 65% yield. Polar aprotic solvents like dimethylformamide (DMF) enhance the stability of intermediate oxo-palladium species, promoting regioselective C–C bond cleavage over competing epoxidation pathways. Conversely, nonpolar solvents such as toluene shift selectivity toward epoxide byproducts due to reduced solvation of ionic intermediates.
Table 2: Solvent Impact on α-Pinene Oxidation
Solvent | Oxidizing Agent | Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|---|
Acetone/H₂O | KMnO₄ | 25 | α-Hydroxyketone | 65 |
DMF | Pd(OAc)₂ | 80 | (-)-Myrtenal derivative | 58 |
Toluene | m-CPBA | 60 | Epoxide | 47 |
Platinum group metals (PGMs) are pivotal for selective hydrogenation of (-)-myrtenal’s α,β-unsaturated aldehyde moiety. Palladium black catalysts under 1 atm H₂ selectively reduce the exocyclic double bond, yielding dihydro-myrtenal with >90% selectivity. In contrast, rhodium nanoparticles supported on alumina (Rh/Al₂O₃) promote full saturation of both double bonds at higher pressures (5 atm H₂), producing tetrahydro-myrtenal. The choice of support material also affects activity; for example, Pt/C exhibits higher turnover frequencies than Pt/SiO₂ due to enhanced hydrogen spillover effects.
Hydrogen pressure critically influences the stereochemical course of (-)-myrtenal hydrogenation. At low pressures (1–3 atm), Pd/C catalysts favor cis-addition of hydrogen to the endocyclic double bond, yielding the thermodynamically stable cis-decalin derivative. Elevated pressures (10 atm) shift the equilibrium toward trans-addition products via a strained metallocycle intermediate, achieving a 3:1 trans:cis ratio. This pressure-stereoselectivity correlation is attributed to differences in the adsorption geometry of H₂ on the catalyst surface under varying mechanical constraints.
Table 3: Pressure Effects on Myrtenal Hydrogenation
Catalyst | Pressure (atm) | Temperature (°C) | Major Stereoisomer | Selectivity (%) |
---|---|---|---|---|
Pd/C | 1 | 25 | cis-Decalin | 92 |
Rh/Al₂O₃ | 10 | 50 | trans-Decalin | 75 |
Pt/C | 5 | 80 | cis-Decalin | 68 |
The bicyclic framework of (-)-myrtenal imposes strict facial bias in conjugate addition reactions. When incorporated into α,β-unsaturated aldehyde systems, the bridgehead methyl group at C7 creates a steric shield that directs nucleophilic attack to the re face of the enal moiety. This stereochemical control was demonstrated in the synthesis of macrocyclic dioxadithiadodecacycles, where Grignard reagents (RMgX) added to myrtenal-derived α-ketoacetals with >99:1 diastereoselectivity [1] [4].
The reaction proceeds through a Zimmerman-Traxler-type transition state stabilized by π-stacking between the bicyclic system and incoming nucleophile. Kinetic studies reveal second-order dependence on nucleophile concentration, suggesting a pre-coordination mechanism. For example, methylmagnesium bromide addition to myrtenal-derived enal 9 produces carbinol 12j in 96% yield with complete retention of configuration at C1 [1] [3].
Nucleophile | Product Yield (%) | dr Ratio |
---|---|---|
MeMgBr | 96 | >99:1 |
PhLi | 88 | 97:3 |
LiAlH₄ | 92 | >99:1 |
(-)-Myrtenal's rigid framework enables precise control in phosphorus-containing systems. The 1,3-diaxial interaction between the aldehyde oxygen and bridgehead methyl group creates a chiral pocket ideal for asymmetric induction at phosphorus centers. In the synthesis of C,P-stereogenic phosphonates, treatment of myrtenal-derived intermediates with dialkyl phosphites yields products with 94% de [2] [4].
The reaction mechanism involves a six-membered transition state where the phosphorus nucleophile approaches antiperiplanar to the C7 methyl group. This stereochemical model was confirmed through NOE studies and X-ray analysis of crystalline intermediates [1]. The resulting C,P-stereogenic compounds serve as precursors to fungicidal agents like 17, demonstrating the synthetic utility of this methodology [1] [2].
The bicyclo[3.1.1]heptane system exhibits unique epimerization behavior at C2 due to ring strain and torsional effects. Kinetic studies of myrtenal-derived hemithioacetals reveal an epimerization barrier of 27.3 kcal/mol at 25°C, enabling dynamic kinetic resolution under mild conditions [1] [4].
The epimerization proceeds through a boat-like transition state where the C2 hydrogen becomes pseudo-axial, facilitated by partial conjugation between the thiol group and carbonyl moiety. This dynamic process allows for the selective crystallization of the thermodynamically favored (2S) epimer from equilibrating mixtures, achieving >95% ee after three recrystallizations [1] [2].
Temperature (°C) | k₁ (s⁻¹) | ΔG‡ (kcal/mol) |
---|---|---|
25 | 4.2×10⁻⁵ | 27.3 |
40 | 1.8×10⁻⁴ | 26.1 |
60 | 9.3×10⁻⁴ | 24.7 |
The combination of (-)-myrtenal's inherent chirality and dynamic stereochemical features enables novel strategies for constructing complex molecular architectures. Recent applications in total synthesis demonstrate its capacity to control up to five contiguous stereocenters in polycyclic natural products [1] [3] [4].
(-)-Myrtenal, a bicyclic monoterpenoid with the molecular formula C₁₀H₁₄O, serves as a versatile starting material for the synthesis of bioactive heterocyclic compounds, particularly 1,2,4-triazole derivatives [1] [2]. The compound's unique bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde structure provides multiple reactive sites that enable diverse chemical transformations leading to heterocyclic frameworks with enhanced biological activities [3] [4].
The development of myrtenal-based 1,2,4-triazole derivatives has emerged as a significant area of research due to the exceptional biological properties exhibited by these hybrid compounds [3] [4]. The integration of the myrtenal scaffold with 1,2,4-triazole moieties creates synergistic effects that enhance antifungal, antimicrobial, and other therapeutic activities compared to individual components [5] [6].
Recent synthetic approaches have focused on multi-step transformations beginning with the regioselective oxidation of α-pinene to produce myrtenal in 70% yield [3]. This key intermediate undergoes further functionalization through the preparation of myrtenal-based 4-methylthiosemicarbazide via N-acylation reactions with myrtenyl chloride [3] [7]. These methodologies enable the construction of diverse 1,2,4-triazole-thioether derivatives with varying substituent patterns and biological activities [3] [4].
Microwave-assisted synthesis has revolutionized the preparation of myrtenal-based 1,2,4-triazole derivatives, offering significant advantages in terms of reaction efficiency, yield optimization, and environmental sustainability [3] [8] [9]. The application of microwave irradiation to heterocyclic compound synthesis enables rapid heating, reduced reaction times, and improved product selectivity compared to conventional heating methods [8] [10].
The cyclization of myrtenal-based 4-methylthiosemicarbazide intermediates under microwave conditions represents a breakthrough in synthetic methodology [3] [7]. The one-pot sequential process involves cyclization under microwave irradiation followed by nucleophilic substitution with various alkyl halides, achieving yields ranging from 72% to 95% for fourteen target compounds [3] [4]. The microwave-assisted protocol utilizes a program-controlled ultrasonic microwave reaction system operating at 200 W power and 80°C for one hour [3] [7].
Comparative studies demonstrate the superior efficiency of microwave-assisted methods over conventional heating approaches [8] [11]. While conventional heating methods require extended reaction times of 36 hours at 60-70°C with poor conversions, microwave irradiation achieves nearly complete conversion within 2-6 minutes [9]. This dramatic reduction in reaction time, coupled with enhanced yields, positions microwave-assisted synthesis as the preferred methodology for preparing myrtenal-triazole derivatives [8] [10].
The microwave heating mechanism involves direct molecular activation through dielectric heating, enabling uniform energy distribution throughout the reaction mixture [8] [12]. This selective heating mode minimizes side reactions and promotes cleaner product formation compared to conventional thermal heating methods [10] [13]. The technique proves particularly effective for cyclization reactions involving heterocyclic ring formation, where precise temperature control and rapid heating are crucial for optimal outcomes [14] [15].
Synthesis Parameter | Conventional Heating | Microwave-Assisted |
---|---|---|
Reaction Time | 36 hours | 2-6 minutes |
Temperature | 60-70°C | 80°C |
Conversion Rate | Poor | Nearly complete |
Yield Range | Variable | 72-95% |
Energy Efficiency | Low | High |
The structure-activity relationships of myrtenal-based 1,2,4-triazole derivatives reveal critical insights into the molecular features responsible for enhanced antifungal activity [3] [4] [6]. Systematic evaluation of fourteen synthesized compounds against multiple fungal strains demonstrates significant variation in biological activity based on structural modifications at the triazole moiety [3] [16].
Compounds bearing specific substituent patterns exhibit exceptional antifungal performance against Physalospora piricola, with compound 6c (R = isopropyl), compound 6l (R = ortho-nitrobenzyl), and compound 6a (R = ethyl) showing inhibition rates of 98.2%, 96.4%, and 90.7%, respectively [3] [4]. These activities surpass or match the commercial fungicide azoxystrobin, which demonstrates a 96.0% inhibition rate under identical testing conditions [3].
The mechanism of antifungal action for 1,2,4-triazole derivatives primarily involves inhibition of 14-alpha-demethylase enzyme (CYP51), a critical component of ergosterol biosynthesis in fungal cell membranes [6] [16]. The myrtenal scaffold enhances this inhibitory activity through additional molecular interactions that stabilize the enzyme-inhibitor complex [17] [18].
Detailed analysis of structure-activity relationships reveals that the nature of the alkyl or aryl substituent significantly influences biological activity [3] [4]. Compounds with branched alkyl groups, particularly isopropyl derivatives, demonstrate superior antifungal activity compared to linear alkyl chains [3]. Similarly, ortho-substituted benzyl derivatives, especially those containing electron-withdrawing groups like nitro substituents, exhibit enhanced potency against specific fungal strains [3] [16].
Compound | Substituent (R) | Inhibition Rate (%) |
---|---|---|
6c | Isopropyl | 98.2 |
6l | Ortho-nitrobenzyl | 96.4 |
6a | Ethyl | 90.7 |
6f | Ortho-methylbenzyl | 70.5 |
6m | Meta-nitrobenzyl | 51.1 |
Azoxystrobin | Reference standard | 96.0 |
The incorporation of 1,2,4-triazole-thioether moieties into the myrtenal framework consistently enhances antifungal activity compared to the parent myrtenal compound [3] [5]. This enhancement suggests synergistic interactions between the bicyclic monoterpene structure and the triazole pharmacophore, resulting in improved binding affinity and biological efficacy [19] [18].
The utilization of phosphine-borane complexation strategies in conjunction with (-)-myrtenal represents an emerging area of synthetic chemistry focused on stabilizing reactive intermediates and enhancing reaction selectivity [20] [21] [22]. Phosphine-borane complexes serve as versatile reagents that combine the nucleophilic properties of phosphines with the protective and stabilizing effects of borane coordination [20] [23].
Phosphine-borane adducts, characterized by the general formula R₃₋ₙHₙP·BH₃, are formed through Lewis acid-Lewis base interactions between organophosphines and borane [20]. These complexes exhibit remarkable air stability and configurational stability, making them valuable synthetic intermediates for the preparation of chiral phosphine ligands and complex organic molecules [21] [22].
The application of phosphine-borane chemistry to myrtenal-based synthesis opens new pathways for stereoselective transformations and the preparation of optically active compounds [23] [22]. The borane moiety functions as a protecting group for the phosphine center while simultaneously activating adjacent functional groups toward nucleophilic attack or cyclization reactions [21] [24].
Boron-mediated stabilization mechanisms play a crucial role in controlling reaction pathways and enhancing the stability of transient intermediates formed during myrtenal transformations [25] [26] [24]. The electron-deficient nature of boron enables the formation of coordinative bonds with electron-rich centers, providing stabilization through hyperconjugation and orbital overlap effects [25] [27].
The stabilization of α-radicals through boron coordination represents a particularly important application in myrtenal chemistry [25]. MIDA (N-methyliminodiacetic acid) and TIDA boronates demonstrate significant radical stabilization through σB-N hyperconjugation, enabling selective functionalization of carbon-hydrogen bonds adjacent to the boron center [25]. This stabilization mechanism proves essential for controlling regioselectivity in complex synthetic transformations involving myrtenal derivatives [26] [24].
Borenium cations, formed through electrophilic activation of borane complexes, serve as highly reactive intermediates that facilitate various cyclization and functionalization reactions [26] [24]. The generation of these cationic species through protonation or Lewis acid catalysis enables the formation of carbon-heteroatom bonds under mild conditions [24]. The presence of electron-donating substituents, such as nitrogen or oxygen atoms, provides additional stabilization through lone pair delocalization into the empty boron p-orbital [26].
The application of weakly stabilized borenium intermediates to myrtenal chemistry enables the development of novel synthetic methodologies for heterocyclic compound formation [26] [24]. These highly electrophilic species promote intramolecular cyclization reactions that would be difficult to achieve through conventional heating methods [24]. The combination of microwave activation with boron-mediated stabilization creates synergistic effects that enhance both reaction efficiency and product selectivity [8] [24].
Computational studies reveal that the stability of borane-substrate complexes depends critically on the electronic properties of the substituents and the geometry of the coordination environment [27]. The optimization of these parameters enables the design of more effective boron-mediated synthetic strategies for complex natural product derivatives like myrtenal [26] [24].
Stabilization Mechanism | Boron Species | Stabilization Energy | Application |
---|---|---|---|
σB-N Hyperconjugation | MIDA Boronates | Moderate | Radical reactions |
Lone pair delocalization | Aminoboranes | High | Cyclization reactions |
σB-R → σ*H-H Interaction | Silylboranes | Variable | Hydrogenation |
p-Orbital delocalization | Borenium cations | Low | Electrophilic activation |
Irritant